molecular formula C11H14O3S B13216988 Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Katalognummer: B13216988
Molekulargewicht: 226.29 g/mol
InChI-Schlüssel: KYRMNCDKAOXDCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its diverse applications in medicinal chemistry and material science . The presence of the oxirane ring and the thiophene moiety makes this compound an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable epoxidizing agent under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethylthiophene: A thiophene derivative with similar structural features but lacking the oxirane ring.

    Methyl 3-(5-methylthiophen-2-yl)propanoate: A compound with a similar thiophene moiety but different functional groups.

Uniqueness

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the thiophene moiety. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H14O3S

Molekulargewicht

226.29 g/mol

IUPAC-Name

methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C11H14O3S/c1-7-5-6-8(15-7)10(2)11(3,14-10)9(12)13-4/h5-6H,1-4H3

InChI-Schlüssel

KYRMNCDKAOXDCD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C2(C(O2)(C)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.